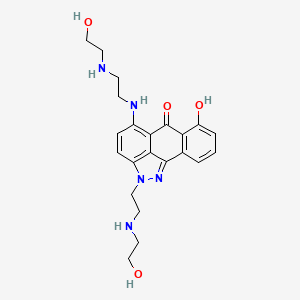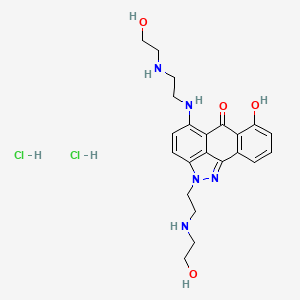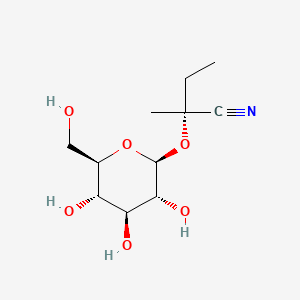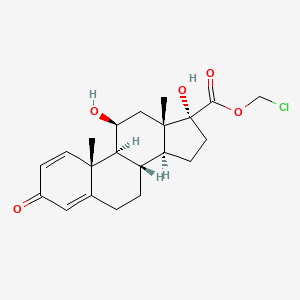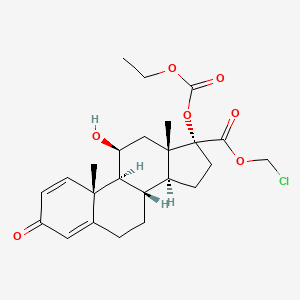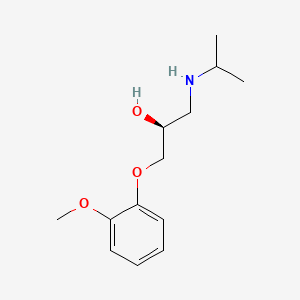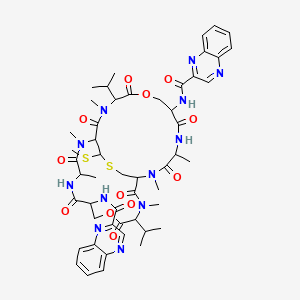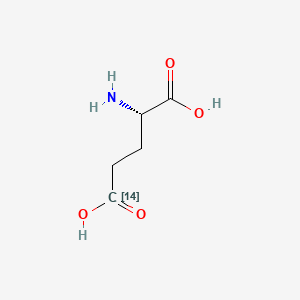
L-Glutamic-5-14C acid
Descripción general
Descripción
L-Glutamic-5-14C acid is a bioactive chemical . It is a non-essential amino acid that plays an important role in many metabolic pathways . It functions as a critical fuel for lymphocytes and gut epithelial cells .
Synthesis Analysis
L-Glutamic acid fermentation involves a dynamic metabolic simulation model of Escherichia coli . The model was constructed by removing sucAB, a gene encoding α-ketoglutarate dehydrogenase . Systematic sensitivity analysis for L-glutamic acid production corresponded with previous experimental data regarding L-glutamic acid fermentation .Molecular Structure Analysis
The molecular formula of L-Glutamic-5-14C acid is C4 14 CH9 NO4 . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
L-Glutamic-5-14C acid is involved in exchange transaminase reactions . It also participates in the standard transaminase reactions catalyzed by two enzymes .Physical And Chemical Properties Analysis
L-Glutamic acid is a white, odorless, and crystalline solid at room temperature . It is highly soluble in water but insoluble in organic solvents like ether, benzene, and chloroform . The melting point of L-glutamic acid is around 200-220 °C (392-428 °F) .Aplicaciones Científicas De Investigación
Insect Metabolism Studies
L-Glutamic-5-14C acid has been utilized in the study of insect metabolism. For instance, its injection into the cotton stainer, Dysdercus fasciatus, provided a means to study the amino acid requirements of this insect species in vivo. The production of 14CO2 by the injected insects indicated that glutamic acid was metabolized by their system (Alikhan, 1968).
Intestinal Metabolism Research
L-Glutamic-5-14C acid has been used in research exploring intestinal metabolism. Studies involving the administration of L-[U-14C]glutamate in rat jejunal segments revealed insights into how the intestine metabolizes both blood-derived and lumen-derived glutamine and glutamate (Windmueller & Spaeth, 1975).
Neurochemistry
This compound has been instrumental in neurochemical studies, such as exploring the uptake and release of amino acids by rat brain tissue. Research indicated that L[14C]glutamine uptake by rat brain was temperature-dependent and influenced by various substances, providing insights into neurotransmitter dynamics and potential implications for neurological diseases (Baldessarini & Yorke, 1974).
Astrocyte Metabolism
L-Glutamic-5-14C acid has been key in studying astrocyte metabolism. For example, its use in primary cultures of mouse astrocytes helped determine the metabolic fate of L-glutamate in these cells, revealing important aspects of brain metabolism (Yu, Schousboec & Hertz, 1982).
Tumor Cell Research
It's also been applied in tumor cell research, investigating the uptake of labeled glutamate, glutamine, and aspartate in tumor cell aggregates and in vivo in rats, providing valuable information for cancer research (Wu et al., 2000).
Kidney Cell Dynamics
L-Glutamic-5-14C acid has contributed to understanding kidney cell dynamics. It was used to study the mechanisms of lysosomal storage conditions and lysosomal fission dynamics in kidney proximal tubular cells (Kishore et al., 1996).
Enzyme Activity Analysis
This compound has been useful in analyzing enzyme activities, such as brain mitochondrial glutamate decarboxylase, contributing to our understanding of enzymatic functions in biological processes (Miller & Martin, 1973).
Plant Biology
In plant biology, L-Glutamic-5-14C acid has been used to study the translocation and metabolic conversions of amino acids in plants like tomatoes, enhancing our understanding of plant physiology and nutrition (Die, 1963).
Direcciones Futuras
L-Glutamic acid metabolism and its intercellular trafficking in excitatory synapses are being analyzed using transgenic mouse models . This analysis will contribute to our present understanding of Alzheimer’s disease . Also, semi-organic derivatives of non-linear optical materials are widely used nowadays due to their high nonlinear efficiency and quick reaction in electro-optic switches .
Propiedades
IUPAC Name |
(2S)-2-amino(514C)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i4+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-QZFAVJRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[14C](=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946854 | |
| Record name | (5-~14~C)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Glutamic-5-14C acid | |
CAS RN |
24016-48-6 | |
| Record name | L-Glutamic-5-14C acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024016486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-~14~C)Glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





